

Discovery and history of 2-hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Hydroxy-4-phenylbutyric
Acid

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Abstract

2-Hydroxy-4-phenylbutyric acid (HPBA), particularly its chiral (R)-enantiomer, stands as a cornerstone chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate for the production of several life-saving Angiotensin-Converting Enzyme (ACE) inhibitors, drugs widely prescribed for hypertension and congestive heart failure.^{[1][2]} This guide provides a comprehensive exploration of the discovery and historical evolution of HPBA, tracing its journey from early, arduous chemical resolutions to the sophisticated, highly efficient biocatalytic and asymmetric synthesis routes employed today. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic methodologies, and offer a forward-looking perspective on this vital chemical entity.

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Introduction: The Emergence of a Critical Chiral Intermediate

2-Hydroxy-4-phenylbutyric acid (IUPAC name: 2-hydroxy-4-phenylbutanoic acid) is an alpha-hydroxy acid characterized by a phenyl group located at the 4-position of a butyric acid backbone. The presence of a chiral center at the C2 position means it exists as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxy-4-phenylbutyric acid and **(S)-2-hydroxy-4-phenylbutyric acid**.^{[3][4]}

This chirality is not a mere structural curiosity; it is the lynchpin of its pharmacological importance. The (R)-enantiomer, often referred to as (R)-HPBA, is the specific stereoisomer required for the synthesis of prominent ACE inhibitors such as Enalapril, Lisinopril, and Benazepril.^{[5][6]} The biological activity of these drugs is critically dependent on the precise three-dimensional arrangement of atoms, making the production of optically pure (R)-HPBA a paramount objective in pharmaceutical manufacturing.

Early Milestones: The Challenge of Chirality

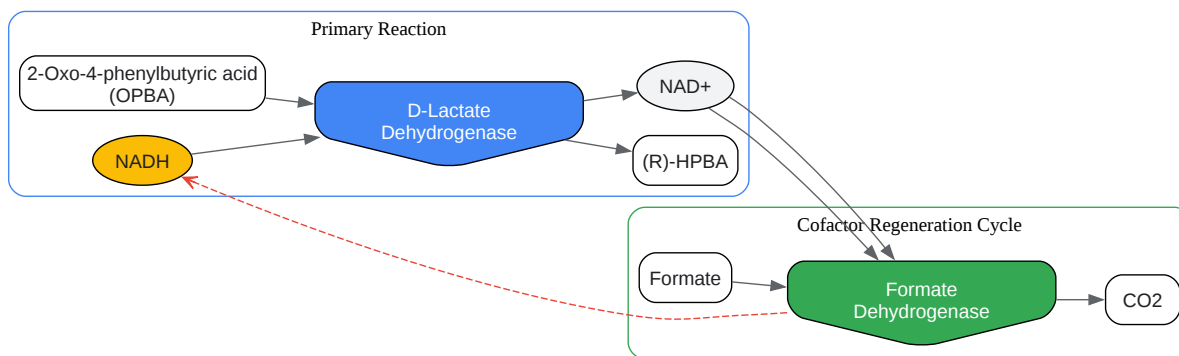
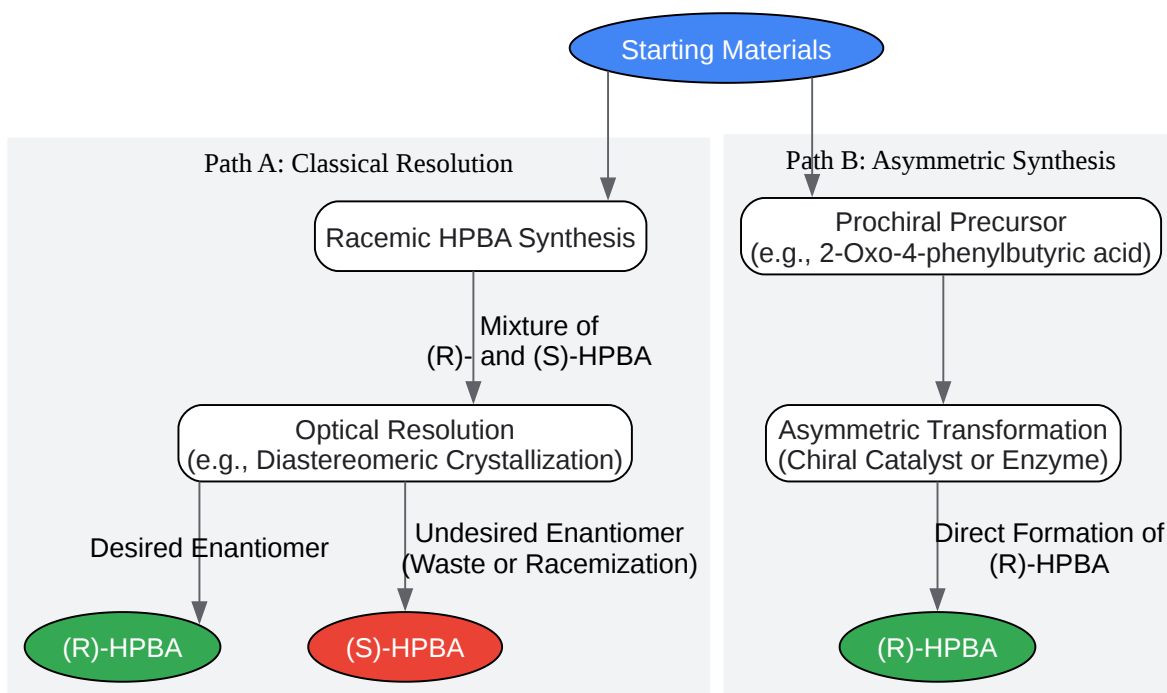
The historical record of 2-hydroxy-4-phenylbutyric acid is intrinsically linked to the broader development of stereochemistry. Early synthetic methods invariably produced a racemic mixture (an equal mixture of R and S enantiomers), which is therapeutically inefficient, as only one enantiomer is active. Consequently, the initial and most significant scientific hurdle was the separation of these enantiomers, a process known as optical resolution.

A foundational study in this area was conducted by D. Biquard in 1933. Biquard utilized (L)-menthol, a naturally occurring chiral alcohol, to esterify the racemic HPBA. This created a mixture of diastereomers, (L)-menthyl (R)-HPBA and (L)-menthyl (S)-HPBA. Because diastereomers have different physical properties, Biquard was able to selectively crystallize the (L)-menthyl (R)-HPBA ester, thereby resolving the (R)-enantiomer from the mixture.^[7]

However, this classical approach was described as a "tedious and difficult crystallization procedure" that resulted in low yields, highlighting the need for more efficient methods.^[7]

The Evolution of Synthesis: A Tale of Two Paths

The pursuit of pure (R)-HPBA has driven innovation across chemical and biological synthesis for decades. The overarching strategies can be broadly categorized into two main pathways: the classical approach of resolving a racemic mixture and the more modern, efficient approach of direct asymmetric synthesis.



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- To cite this document: BenchChem. [Discovery and history of 2-hydroxy-4-phenylbutyric acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017482#discovery-and-history-of-2-hydroxy-4-phenylbutyric-acid]

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